For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Aminobutanenitrile: Chemical Properties, Structure, and Experimental Protocols
This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies related to 2-aminobutanenitrile. This versatile chiral intermediate is a valuable building block in organic and medicinal chemistry, particularly in the synthesis of pharmaceuticals.
Chemical Structure and Identification
2-Aminobutanenitrile, also known as α-aminobutyronitrile, is an organic compound containing both an amino and a nitrile functional group attached to the same carbon atom. This structure makes it a reactive and useful precursor for more complex molecules.[1] Its chiral center at the C2 position means it exists as two enantiomers, (R)- and (S)-2-aminobutanenitrile, which are critical in asymmetric synthesis for producing enantiomerically pure pharmaceuticals.[1]
Key Identifiers:
Caption: Chemical structure of 2-aminobutanenitrile.
Physicochemical Properties
The physicochemical properties of 2-aminobutanenitrile are summarized in the table below. The compound is a colorless to pale yellow liquid or solid, and its polarity, conferred by the amino and nitrile groups, allows for solubility in water and various organic solvents.[5] For enhanced stability, it is often handled as its hydrochloride salt.[1]
| Property | Value | Source(s) |
| Molecular Weight | 84.12 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Boiling Point | 160.5 ± 23.0 °C (at 760 mmHg) 50 °C (at 3 Torr) | [3][6] |
| Density | 0.914 ± 0.06 g/cm³ (Predicted) | [6] |
| Flash Point | 50.9 ± 22.6 °C | [3] |
| pKa | 5.92 ± 0.29 (Predicted) | [4] |
| Solubility | Soluble in water and various organic solvents. | [5] |
Experimental Protocols
Synthesis via Strecker Reaction
The most common and industrially relevant method for synthesizing 2-aminobutanenitrile is the Strecker synthesis.[1] This one-pot, three-component reaction involves the treatment of an aldehyde (propionaldehyde) with a source of ammonia and a cyanide salt.
Caption: Workflow of the Strecker synthesis for 2-aminobutanenitrile.
Detailed Protocol (Representative):
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Reaction Setup: To a sealed pressure reactor equipped with a stirrer, add propionaldehyde (1.0 mol), aqueous ammonia (28-30%, 1.2 mol), and ammonium chloride (0.2 mol) in an appropriate solvent like methanol or ethanol (200 mL).
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Cyanide Addition: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium cyanide (1.1 mol) in water (50 mL) dropwise, ensuring the temperature does not exceed 10 °C.
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Reaction: After the addition is complete, seal the reactor and allow the mixture to warm to room temperature. Stir vigorously for 12-24 hours. The progress of the reaction can be monitored by GC or TLC.
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Work-up and Extraction: Once the reaction is complete, cool the mixture and carefully neutralize any excess cyanide with sodium hypochlorite solution. Concentrate the mixture under reduced pressure to remove the alcohol solvent. Extract the aqueous residue with an organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).
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Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the crude 2-aminobutanenitrile by vacuum distillation to yield the final product.
Analytical Methodologies
Chromatographic and spectroscopic methods are essential for the analysis, quantification, and structural elucidation of 2-aminobutanenitrile.
3.2.1. Gas Chromatography (GC) Analysis (Representative Protocol)
GC is suitable for assessing the purity of 2-aminobutanenitrile and separating it from volatile starting materials or byproducts. A flame ionization detector (FID) is commonly used.
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Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
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Carrier Gas: Helium or Nitrogen, constant flow rate of 1.0 mL/min.
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Injector Temperature: 250 °C.
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Detector (FID) Temperature: 280 °C.
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Oven Temperature Program:
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Initial temperature: 80 °C, hold for 2 minutes.
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Ramp: Increase to 240 °C at a rate of 10 °C/min.
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Final hold: Hold at 240 °C for 5 minutes.
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-
Injection Volume: 1 µL (split ratio 50:1).
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Sample Preparation: Prepare a solution of 2-aminobutanenitrile in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.
3.2.2. High-Performance Liquid Chromatography (HPLC) Analysis (Representative Protocol)
Direct HPLC analysis of 2-aminobutanenitrile using a UV detector is challenging due to the lack of a strong chromophore. Therefore, pre-column derivatization with a UV-active agent is a common strategy. The following is a representative method for an achiral separation of a derivatized sample.
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Derivatizing Agent: Dansyl chloride or a similar UV-active reagent. (Follow a standard protocol for the derivatization of primary amines).
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Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm particle size.
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Mobile Phase: A gradient of Acetonitrile (A) and 50 mM aqueous sodium acetate buffer, pH 4.5 (B).
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Gradient: Start at 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection: UV at 254 nm.
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Injection Volume: 20 µL.
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Sample Preparation: After derivatization, dissolve the dried product in the mobile phase at an appropriate concentration (e.g., 0.1-0.5 mg/mL).
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for unambiguous structure confirmation.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-aminobutanenitrile in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).
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¹H NMR Spectroscopy (Proton NMR):
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Objective: To identify the number and connectivity of hydrogen atoms.
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Expected Signals: A triplet for the methyl (CH₃) group, a multiplet for the methylene (CH₂) group, a multiplet for the methine (CH) proton, and a broad singlet for the amine (NH₂) protons.
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Typical Parameters: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
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¹³C NMR Spectroscopy (Carbon NMR):
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Objective: To identify the number of unique carbon environments.
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Expected Signals: Four distinct signals corresponding to the methyl, methylene, methine, and nitrile carbons.
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Typical Parameters: Requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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2D NMR (e.g., COSY, HSQC):
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Objective: To establish connectivity between protons (COSY) and between protons and their directly attached carbons (HSQC). These experiments are crucial for definitive structural assignment, especially for more complex derivatives.
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Chemical Reactivity and Applications
The dual functionality of 2-aminobutanenitrile makes it a versatile synthetic intermediate.[1]
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Amino Group: The primary amine can act as a nucleophile and can be readily acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles.
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Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding α-aminobutyric acid), or it can be reduced to a primary amine (yielding 1,2-diaminobutane).[2]
This reactivity profile makes 2-aminobutanenitrile a key starting material in the synthesis of various pharmaceuticals and agrochemicals, where precise control of stereochemistry is often paramount.[1]
